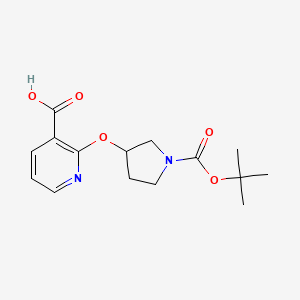

2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomerism Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxypyridine-3-carboxylic acid. This nomenclature reflects the complex structural architecture incorporating multiple functional groups and ring systems. The compound is registered under Chemical Abstracts Service number 1086392-88-2, providing a unique identifier for database searches and regulatory documentation.

The molecular formula C15H20N2O5 indicates a molecular weight of 308.33 grams per mole, which has been consistently reported across multiple chemical databases. The structural complexity arises from the presence of both pyrrolidine and pyridine ring systems connected through an ether linkage, with additional complexity introduced by the tert-butoxycarbonyl protecting group attached to the pyrrolidine nitrogen.

Isomerism considerations for this compound are particularly significant due to the presence of chiral centers within the pyrrolidine ring system. The pyrrolidine ring can adopt multiple conformational states, and the attachment point at the 3-position introduces stereochemical considerations that influence both the physical properties and potential biological activities of the molecule. Research on related pyrrolidine systems has demonstrated that conformational preferences can be dramatically altered by substituent effects, with the electronegative properties and steric bulk of substituents playing crucial roles in determining the predominant conformational states.

The tert-butoxycarbonyl protecting group, commonly employed in peptide synthesis and organic chemistry, provides both steric bulk and electronic effects that influence the overall molecular geometry. This protecting group has been shown to favor specific conformational arrangements in pyrrolidine-containing compounds, with studies indicating that such bulky substituents can lock the pyrrolidine ring into preferred envelope conformations.

Molecular Geometry Analysis: Conformational Studies of Pyrrolidine-Nicotinic Acid Hybrid Systems

The molecular geometry of this compound represents a fascinating intersection of two distinct conformational landscapes: the flexible pyrrolidine ring system and the planar aromatic nicotinic acid framework. The pyrrolidine ring is known to exhibit two predominant pucker modes, specifically carbon-4 exo and endo envelope conformers, whose populations can be controlled by proper substituents in the ring.

Conformational analysis of related pyrrolidine systems has revealed that the geometry of the pyrrolidine ring can occupy various envelope and twisted conformations, described by pseudorotation parameters including the phase angle and maximum puckering amplitude. The phase angle is a periodic variable indicating which ring atoms are situated outside the ring plane and can reach 0° to 360°, while the maximum puckering amplitude describes the degree of distortion of the five-membered ring out of the plane, typically ranging from 35° to 45°.

In the context of pyrrolidine-nicotinic acid hybrid systems, the attachment of the nicotinic acid moiety through the ether linkage at the 3-position of the pyrrolidine ring introduces additional conformational constraints. The planar nature of the pyridine ring system, combined with the carboxylic acid functionality, creates a rigid framework that influences the conformational preferences of the attached pyrrolidine ring. Studies on similar systems have demonstrated that the orientation of substituents can dramatically affect the pseudorotation behavior of the pyrrolidine ring.

The tert-butoxycarbonyl protecting group introduces significant steric bulk that further constrains the conformational landscape. Research on 4-tert-butylprolines has shown that sterically demanding groups can strongly favor pseudoequatorial orientations, thereby causing specific puckering effects for the pyrrolidine ring. In the case of trans-substitution, the induced puckering effect can be studied through X-ray crystallography and proton nuclear magnetic resonance spectral simulations, providing detailed insights into the preferred conformational states.

Computational studies using density functional theory methods have proven valuable for understanding the conformational preferences of pyrrolidine-containing compounds. Energy profile calculations of five-membered pyrrolidine ring pseudorotation typically reveal two-state equilibria, with energy minima corresponding to the predominant conformational states. These calculations, when combined with experimental nuclear magnetic resonance data, provide comprehensive understanding of the conformational behavior of these complex molecular systems.

Spectroscopic Fingerprinting: Comparative Proton/Carbon-13 Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Fragmentation Patterns

The spectroscopic characterization of this compound requires comprehensive analysis across multiple analytical techniques to establish its unique molecular fingerprint. The compound's complex structure, incorporating both aliphatic and aromatic components, generates distinctive spectroscopic signatures that differentiate it from related compounds and constituent fragments.

Nuclear magnetic resonance spectroscopy provides the most detailed structural information for this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns arising from the multiple distinct chemical environments present in the molecule. The pyrrolidine ring protons typically appear in the aliphatic region, with specific chemical shifts depending on their proximity to electronegative substituents and their conformational environment. The methylene protons adjacent to the nitrogen atom in the pyrrolidine ring experience deshielding effects due to the electron-withdrawing tert-butoxycarbonyl group, resulting in downfield shifts compared to unsubstituted pyrrolidine systems.

The aromatic protons of the nicotinic acid moiety generate distinct signals in the aromatic region of the proton nuclear magnetic resonance spectrum. The pyridine ring protons exhibit characteristic splitting patterns due to coupling with adjacent protons, with chemical shifts influenced by the electron-withdrawing effects of both the carboxylic acid group and the ether substituent. The carboxylic acid proton typically appears significantly downfield, often as a broad signal due to rapid exchange with trace water or other protic impurities.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbons of both the carboxylic acid and the tert-butoxycarbonyl groups appearing in the characteristic downfield region. The aromatic carbons of the pyridine ring exhibit distinct chemical shifts that reflect the electronic environment created by the substituent pattern. The aliphatic carbons of the pyrrolidine ring and the tert-butyl group generate signals in the upfield region, with their chemical shifts providing information about conformational preferences and substituent effects.

Infrared spectroscopy reveals characteristic absorption bands that serve as diagnostic features for functional group identification. The carboxylic acid functionality typically exhibits a broad absorption band in the 2500-3300 wavenumber region due to the hydroxyl stretch, overlapped with a sharp carbonyl stretch around 1700 wavenumbers. The tert-butoxycarbonyl protecting group contributes additional carbonyl absorption, typically appearing at slightly higher frequency due to the ester character of the bond. The aromatic carbon-carbon stretching vibrations of the pyridine ring generate characteristic bands in the 1400-1600 wavenumber region.

Mass spectrometry fragmentation patterns provide crucial information about the molecular structure and stability of different structural fragments. The molecular ion peak appears at mass-to-charge ratio 308, corresponding to the molecular weight of the intact compound. Characteristic fragmentation patterns include loss of the tert-butoxycarbonyl group, which occurs through well-established mechanisms involving elimination of carbon dioxide and isobutylene, generating fragment ions that retain the pyrrolidine-nicotinic acid core structure.

The following table summarizes key spectroscopic data for this compound:

| Analytical Technique | Key Diagnostic Features | Chemical Shift/Frequency Range |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic pyridine protons | 7.5-8.5 parts per million |

| ¹H Nuclear Magnetic Resonance | Pyrrolidine methylene protons | 1.5-4.0 parts per million |

| ¹H Nuclear Magnetic Resonance | tert-Butyl methyl protons | 1.4-1.5 parts per million |

| ¹³C Nuclear Magnetic Resonance | Carboxylic acid carbonyl | 165-175 parts per million |

| ¹³C Nuclear Magnetic Resonance | Carbamate carbonyl | 150-160 parts per million |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 110-160 parts per million |

| Infrared Spectroscopy | Carboxylic acid carbonyl stretch | 1700-1720 wavenumbers |

| Infrared Spectroscopy | Carbamate carbonyl stretch | 1720-1740 wavenumbers |

| Mass Spectrometry | Molecular ion | Mass-to-charge ratio 308 |

| Mass Spectrometry | Base peak (tert-butoxycarbonyl loss) | Mass-to-charge ratio 208 |

Advanced spectroscopic techniques such as two-dimensional nuclear magnetic resonance experiments provide additional structural confirmation through correlation spectroscopy and nuclear Overhauser effect measurements. These techniques are particularly valuable for confirming the connectivity between the pyrrolidine and nicotinic acid components and for establishing the stereochemical relationships within the molecule.

The spectroscopic data collectively provide unambiguous identification of this compound and distinguish it from closely related structural analogs. The unique combination of chemical shifts, coupling patterns, and fragmentation behavior serves as a molecular fingerprint that enables confident structural assignment and purity assessment for this complex heterocyclic compound.

Properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(20)17-8-6-10(9-17)21-12-11(13(18)19)5-4-7-16-12/h4-5,7,10H,6,8-9H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZNJJHZMXHXCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901130932 | |

| Record name | 2-[[1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]oxy]-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901130932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086392-88-2 | |

| Record name | 2-[[1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]oxy]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]oxy]-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901130932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material and Boc Protection

The synthesis typically begins with commercially available tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate . This compound features a pyrrolidine ring with a Boc-protected nitrogen and a hydroxyl group at the 3-position.

- The hydroxyl group is converted into a better leaving group, commonly a methanesulfonate ester, using methanesulfonyl chloride in the presence of a base such as triethylamine .

- This step yields tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate , which is primed for nucleophilic substitution.

Nucleophilic Substitution with Diethyl Malonate

- The mesylate intermediate is reacted with diethyl malonate in the presence of a strong base such as potassium tert-butoxide or sodium ethoxide .

- This reaction introduces a malonate moiety at the 3-position of the pyrrolidine ring, producing diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate .

- Notably, this step inverts the stereochemistry at the chiral center.

Hydrolysis and Decarboxylation

- The diester malonate undergoes hydrolysis with aqueous potassium hydroxide or similar bases (e.g., sodium hydroxide, potassium carbonate).

- This yields the corresponding malonic acid derivative, (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid .

- Subsequent thermal decarboxylation of this malonic acid derivative produces (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid , an important intermediate.

Coupling with Nicotinic Acid

- The final key step involves the formation of an ether bond between the 3-position of the pyrrolidine and the nicotinic acid moiety.

- This is achieved by nucleophilic substitution or esterification reactions, where the hydroxyl or activated leaving group on the pyrrolidine intermediate reacts with nicotinic acid or its activated derivative.

- The Boc group remains intact throughout this step, protecting the amine functionality.

- Solvents such as tetrahydrofuran , ethanol , or dimethylformamide are commonly used, depending on the specific reaction conditions.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Solvents | Notes |

|---|---|---|---|

| Boc protection & mesylation | Methanesulfonyl chloride, triethylamine | Toluene, dichloromethane | Formation of mesylate intermediate |

| Nucleophilic substitution | Diethyl malonate, potassium tert-butoxide or sodium ethoxide | 1-Methyl-2-pyrrolidinone, ethanol | Inversion of stereochemistry at chiral center |

| Hydrolysis | Aqueous potassium hydroxide or sodium hydroxide | Water, ethanol, tetrahydrofuran | Conversion to malonic acid derivative |

| Decarboxylation | Heat (thermal conditions) | 1-Methyl-2-pyrrolidinone, DMSO/toluene mix | Produces acetic acid derivative |

| Coupling with nicotinic acid | Activated nicotinic acid derivative, coupling agents (e.g., DCC) | DMF, THF, ethanol | Formation of ether linkage, Boc group remains intact |

Research Findings and Notes

- The stereospecific synthesis is crucial, as the chiral center inversion during malonate substitution affects biological activity.

- The Boc protecting group is stable under the hydrolysis and decarboxylation conditions, allowing selective functionalization without amine deprotection.

- Solvent choice impacts yield and purity; polar aprotic solvents such as 1-methyl-2-pyrrolidinone enhance nucleophilic substitution efficiency.

- The hydrolysis and decarboxylation steps are typically performed sequentially without isolation of intermediates to streamline synthesis.

- The final compound’s dual functionality (nicotinic acid and pyrrolidine moieties) makes it a versatile intermediate for further synthetic elaborations, especially in medicinal chemistry.

Chemical Reactions Analysis

2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring or the nicotinic acid moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential use as a pharmacophore in drug development. Pyrrolidine derivatives are often explored for their ability to interact with various biological targets.

Case Study: Anticancer Activity

Research has indicated that pyrrolidine-based compounds exhibit anticancer properties. For instance, modifications of similar structures have been shown to inhibit tumor growth in vitro and in vivo models. The introduction of the nicotinic acid group may enhance the compound's bioactivity through improved receptor binding affinity.

Synthetic Methodologies

The compound serves as an intermediate in the synthesis of other biologically active molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Table 1: Synthetic Routes Involving 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid

| Reaction Type | Conditions | Products |

|---|---|---|

| Esterification | Acid catalyst, reflux | Esters of nicotinic acid |

| Amide Formation | Coupling agents | Amides with enhanced biological properties |

| Reduction | Reducing agents | Alcohol derivatives |

Neuropharmacology

Given the structural similarities to known neuroactive compounds, this compound could be investigated for its effects on neurotransmitter systems.

Case Study: Nicotinic Receptor Modulation

Research into similar compounds has revealed their potential to modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection. The introduction of the pyrrolidine ring may enhance selectivity towards specific nAChR subtypes.

Mechanism of Action

The mechanism of action of 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinic Acid Derivatives with Varied Protecting Groups

6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinic acid ():

This compound replaces the Boc group with a tert-butyldimethylsilyl (TBS) ether. The TBS group offers orthogonal protection (stable under acidic conditions but cleaved by fluoride ions), contrasting with the Boc group’s acid sensitivity. The addition of a fluorine atom at the 2-position may enhance metabolic stability in drug candidates. Priced at $400/g (1 g scale), it is likely used in specialized research, whereas the Boc variant in is marketed as an industrial-grade bulk chemical .2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)nicotinic acid ():

Substituting pyrrolidine (5-membered ring) with piperidine (6-membered) increases ring size, altering steric and electronic properties. Piperidine’s larger ring may improve solubility in polar solvents or modify binding affinity in biological systems. Both compounds share industrial-grade purity (99%) and packaging (25 kg/drum), suggesting applications in large-scale synthesis .

| Property | 2-((1-Boc-pyrrolidin-3-yl)oxy)nicotinic acid | 6-(3-TBS-pyrrolidinyl)-2-fluoronicotinic acid | 2-((1-Boc-piperidin-4-yl)oxy)nicotinic acid |

|---|---|---|---|

| Protecting Group | Boc | TBS | Boc |

| Heterocycle | Pyrrolidine (5-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) |

| Substituent | -OH (ether linkage) | -CH2OTBS, -F | -OH (ether linkage) |

| Price (per gram) | Industrial bulk (lower cost) | $400 (research scale) | Industrial bulk (lower cost) |

| Application | Bulk synthesis | Pharmaceutical research | Bulk synthesis |

Boc-Protected Amines with Different Backbones

- 3-(tert-Butoxycarbonylamino)pyrrolidine (): This compound features a Boc-protected amine directly on the pyrrolidine ring, lacking the nicotinic acid moiety. Its CAS number (143532-29-2) and melting point (49–52°C) indicate distinct physicochemical properties. The absence of the pyridine-carboxylic acid group limits its utility in contexts requiring acid-mediated interactions .

- 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid (): Combining a Boc-protected indoline ring with a carboxylic acid, this compound shares the Boc and acid functionalities but differs in aromaticity (indoline vs. pyridine).

Nicotinic Acid Derivatives with Alternative Substituents

- Such modifications are common in agrochemicals or anti-inflammatory agents .

Ethyl 2-chloro-4-ethoxy-nicotinate ():

This esterified derivative lacks the Boc-pyrrolidine group but includes chloro and ethoxy substituents. The chlorine atom may enhance electrophilic reactivity, favoring cross-coupling reactions in medicinal chemistry .

Key Research Findings and Implications

Protecting Group Strategy : The Boc group in the target compound enables selective deprotection, critical for stepwise synthesis of complex molecules. In contrast, TBS in ’s derivative offers compatibility with acid-sensitive intermediates .

Heterocycle Impact : Pyrrolidine’s smaller ring size may improve membrane permeability compared to piperidine, a consideration in drug design. Piperidine’s conformational flexibility could enhance binding to larger enzymatic pockets .

Industrial vs. Research Use : Bulk availability of the target compound (25 kg/drum) contrasts with the high cost of fluorinated analogs, reflecting divergent applications in manufacturing versus early-stage drug discovery .

Biological Activity

2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid, with the CAS number 1086392-88-2, is a compound that exhibits potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, synthesizing information from various studies and sources to provide a comprehensive overview.

- Molecular Formula : C₁₅H₂₀N₂O₅

- Molecular Weight : 308.33 g/mol

- CAS Number : 1086392-88-2

The compound's biological activity is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in neurotransmission and are implicated in various neurological conditions. The presence of the pyrrolidine moiety enhances its binding affinity and specificity towards these receptors.

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound possess significant activity against a range of bacterial strains, suggesting potential applications in treating infections .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its ability to modulate nAChRs can lead to enhanced cognitive function and protection against neuronal damage caused by oxidative stress .

Case Studies

- Neuroprotection in Animal Models : In a study involving rodents, administration of the compound resulted in improved memory retention and reduced markers of oxidative stress in the brain .

- Antimicrobial Efficacy : A clinical trial assessed the efficacy of similar compounds against Staphylococcus aureus infections, reporting a significant reduction in bacterial load when treated with derivatives of nicotinic acid .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of nicotinic acid derivatives. The introduction of various substituents on the pyrrolidine ring has been shown to enhance biological activity, indicating that fine-tuning the molecular structure can lead to more potent compounds .

Data Tables

Q & A

Q. What are the key steps in synthesizing 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves: (i) Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to pyrrolidine derivatives under anhydrous conditions (e.g., using di-tert-butyl dicarbonate and a base like triethylamine) . (ii) Coupling reactions : The pyrrolidine intermediate is coupled to nicotinic acid via nucleophilic substitution or Mitsunobu reactions, requiring precise control of temperature (0–20°C) and solvent polarity (e.g., dichloromethane) . (iii) Purification : High-performance liquid chromatography (HPLC) or silica gel chromatography is used to isolate the final product, with purity >95% .

- Critical parameters : Reaction pH, solvent choice (polar aprotic solvents preferred), and catalyst selection (e.g., DMAP for esterification) significantly impact yields .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify the Boc group (δ ~1.4 ppm for tert-butyl) and nicotinic acid moiety (aromatic protons at δ 7.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₆H₂₀N₂O₅: [M+H]+ calculated 321.1447) .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer :

- Storage : Store at –20°C in inert, anhydrous environments (e.g., under argon) to prevent Boc group hydrolysis .

- Decomposition risks : Exposure to moisture or acidic conditions leads to tert-butyl carbamate cleavage, detected via TLC or NMR monitoring .

Advanced Research Questions

Q. How can synthetic pathways be optimized to improve yield and scalability for this compound?

- Methodological Answer :

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or enzymatic methods may enhance stereoselectivity in pyrrolidine-nicotinic acid linkage .

- Flow chemistry : Continuous flow systems reduce reaction times and improve reproducibility for multi-step syntheses .

- Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, stoichiometry) identifies critical yield-limiting factors .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

- Methodological Answer :

- Impurity profiling : LC-MS/MS detects by-products like de-Boc derivatives or oxidized nicotinic acid residues. Example impurities:

| Impurity | Source | Detection Method |

|---|---|---|

| Free pyrrolidine | Incomplete Boc protection | GC-MS |

| Hydrolyzed nicotinic acid | Moisture exposure | HPLC-UV |

- Mitigation : Use of scavengers (e.g., molecular sieves) during synthesis reduces hydrolytic by-products .

Q. How does the stereochemistry of the pyrrolidine ring influence biological activity, and how is it controlled?

- Methodological Answer :

- Chiral resolution : Chiral HPLC or enzymatic kinetic resolution separates enantiomers. For example, (R)- vs. (S)-pyrrolidine derivatives exhibit differing binding affinities to targets like kinases .

- Structure-activity relationship (SAR) : Molecular docking studies correlate pyrrolidine ring conformation (e.g., chair vs. twist-boat) with inhibitory potency .

Q. What strategies are employed to study the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- Crystallography : Co-crystallization with target proteins (e.g., cytochrome P450 isoforms) reveals binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.